Methyl 2-bromomethyl-5-tert-butyl-benzoate

Lipophilicity Partition coefficient Drug-likeness

Methyl 2-bromomethyl-5-tert-butyl-benzoate is a brominated benzoate ester (C₁₃H₁₇BrO₂, MW 285.18) characterized by a bromomethyl group at the 2-position and a bulky tert-butyl substituent at the 5-position of the aromatic ring. It is supplied as a white solid with a purity of ≥96%.

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
CAS No. 1220040-01-6
Cat. No. B1423889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromomethyl-5-tert-butyl-benzoate
CAS1220040-01-6
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)CBr)C(=O)OC
InChIInChI=1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3
InChIKeyAVPWOKNWGBYYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromomethyl-5-tert-butyl-benzoate (CAS 1220040-01-6): Key Baseline Information for Scientific Procurement


Methyl 2-bromomethyl-5-tert-butyl-benzoate is a brominated benzoate ester (C₁₃H₁₇BrO₂, MW 285.18) characterized by a bromomethyl group at the 2-position and a bulky tert-butyl substituent at the 5-position of the aromatic ring . It is supplied as a white solid with a purity of ≥96% . This compound belongs to the class of ortho‑bromomethyl benzoates and is primarily used as a synthetic intermediate in medicinal chemistry, agrochemical research, and specialty chemical synthesis .

Why Generic Substitution of Methyl 2-bromomethyl-5-tert-butyl-benzoate Fails for Rigorous Scientific Work


The tert-butyl substituent at the 5-position imparts steric hindrance and altered electronic properties that distinguish this compound from simpler 2-bromomethyl benzoates. Generic substitution with unsubstituted methyl 2-bromomethylbenzoate (CAS 2417-73-4) or other 5-substituted analogs cannot replicate its lipophilicity (predicted logP ~3.67 vs. ~2.9) [1] or its attenuated hydrolysis rate under basic conditions, as established by class‑level kinetic analyses of ortho‑substituted methyl benzoates [2]. These differences directly impact solubility, reactivity, and purification outcomes in multi‑step synthesis, making blind interchange a risk to experimental reproducibility.

Quantitative Evidence Guide for Methyl 2-bromomethyl-5-tert-butyl-benzoate: Comparator-Based Differentiation


LogP Differential: 0.77 Log Unit Higher Lipophilicity Versus Unsubstituted Analog

Methyl 2-bromomethyl-5-tert-butyl-benzoate has a predicted logP of 3.67 , compared with 2.9 for the unsubstituted analog methyl 2-bromomethylbenzoate [1]. This 0.77 log unit increase corresponds to an approximately 5.9-fold higher octanol/water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity Partition coefficient Drug-likeness

Hydrolysis Rate Attenuation: Steric Shielding Confers Superior Aqueous Stability

Class‑level kinetic studies by Chapman et al. [1] demonstrated that ortho‑substituents on methyl benzoates substantially retard alkaline hydrolysis. For instance, an ortho‑methyl group reduced the hydrolysis rate constant (k₂) from 1.0 × 10⁻³ L mol⁻¹ s⁻¹ (unsubstituted) to 0.11 × 10⁻³ L mol⁻¹ s⁻¹ (~9‑fold decrease). The tert-butyl group in Methyl 2-bromomethyl-5-tert-butyl-benzoate, being considerably bulkier than methyl, is expected to provide even greater steric shielding, making the ester linkage more resistant to nucleophilic attack. Exact rate constants for this compound have not been published; the assertion is based on established structure–reactivity relationships.

Ester hydrolysis Steric hindrance Chemical stability

Purity and Physical Form: 96% White Solid with Defined Quality Specification

The target compound is commercially available as a white solid with a purity of 96% (Sigma-Aldrich, Certificate of Analysis available) . In contrast, the unsubstituted analog methyl 2-bromomethylbenzoate has a melting point of 32–32.5°C [1] and is often shipped as a low-melting solid or liquid, which can complicate handling and weighing. The solid, non-hygroscopic nature of the tert‑butyl derivative facilitates precise weighing and reduces losses due to adherence to container walls.

Purity Physical form Procurement specification

Best Application Scenarios for Methyl 2-bromomethyl-5-tert-butyl-benzoate Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a drug candidate requires a logP boost to improve membrane permeability or target engagement, this compound serves as a strategic intermediate. The 0.77 log unit higher lipophilicity versus the unsubstituted analog [1] allows medicinal chemists to introduce a pre‑optimized fragment without additional late‑stage modifications that could disrupt activity.

Multi‑Step Syntheses Involving Aqueous or Basic Conditions

The steric shielding provided by the 5‑tert‑butyl group attenuates ester hydrolysis, as supported by class‑level kinetic data [2]. This makes the compound suitable for synthetic sequences that include aqueous workups or basic reaction conditions, where standard ortho‑bromomethyl benzoates might suffer significant ester cleavage.

Laboratories Requiring Reproducible Weighing and Handling of Reactive Intermediates

Procurement of a white solid with defined purity and COA versus a low-melting analog that may partially liquefy at ambient temperature [1] reduces handling errors, improves stoichiometric accuracy, and enhances batch-to-batch reproducibility in both discovery and process development settings.

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